

Technical Support Center: Glycyl-L-Tyrosine in Biochemical Assays

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Compound of Interest

Compound Name: Glycyl tyrosine

Cat. No.: B1441352

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Glycyl-L-tyrosine in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why is Glycyl-L-tyrosine (Gly-Tyr) used in our experiments?

A1: Glycyl-L-tyrosine is commonly used as a highly soluble source of L-tyrosine in cell culture media and other biological solutions.^{[1][2][3][4]} L-tyrosine itself has poor solubility at neutral pH, and using the dipeptide form ensures a sufficient supply for cell growth and protein production without precipitation.^{[1][2]}

Q2: How can Glycyl-L-tyrosine interfere with my biochemical assay?

A2: Interference from Glycyl-L-tyrosine can occur through several mechanisms:

- **UV Absorbance:** The tyrosine residue in Gly-Tyr has a strong absorbance in the ultraviolet (UV) spectrum, which can overlap with the absorbance of proteins or other molecules of interest.
- **Reaction with Assay Reagents:** The tyrosine side chain can react with reagents used in common protein quantification assays, such as the Lowry and BCA assays.

- Enzymatic Inhibition/Substrate Behavior: Gly-Tyr can act as a substrate or an inhibitor for certain enzymes, which can affect the results of enzyme activity assays.

Q3: Which common assays are most likely to be affected by Glycyl-L-tyrosine?

A3: The following assays are particularly susceptible to interference from Glycyl-L-tyrosine:

- UV Spectrophotometry (A280): Direct measurement of protein concentration at 280 nm will be inaccurate due to the absorbance of Gly-Tyr.
- Lowry and BCA Protein Assays: The tyrosine in Gly-Tyr can reduce the copper ions in these assays, leading to an overestimation of protein concentration.
- Enzyme Assays: If the enzyme under investigation can bind to or be inhibited by Gly-Tyr, the assay results will be affected. For example, the interaction of Glycyl-L-tyrosine with carboxypeptidase A is pH-dependent, where it can act as a substrate or an inhibitor.

Q4: Are there alternatives to Glycyl-L-tyrosine for delivering tyrosine with potentially less interference?

A4: Yes, other dipeptides are used to enhance tyrosine solubility in cell culture media, such as L-alanyl-L-tyrosine and L-prolyl-L-tyrosine.^{[1][2]} While these also contain tyrosine and thus have the potential for similar types of interference, their different structures might alter the degree of interference in specific assays. It is recommended to empirically test these alternatives in your specific assay system.

Troubleshooting Guides

Issue 1: Higher than expected protein concentration in Lowry or BCA assays.

- Cause: The tyrosine residue in Glycyl-L-tyrosine is likely reacting with the copper-based reagents in your assay, leading to a false positive signal.
- Solution:
 - Use an appropriate blank: Prepare a blank solution that contains the same concentration of Glycyl-L-tyrosine as your samples to subtract the background signal.

- Switch to a different assay: The Bradford protein assay is generally less susceptible to interference from tyrosine.
- Remove Glycyl-L-tyrosine before the assay: Use one of the sample cleanup methods described in the "Experimental Protocols" section below.

Issue 2: Inaccurate protein quantification using UV absorbance at 280 nm.

- Cause: Glycyl-L-tyrosine absorbs light at 280 nm, leading to an overestimation of the protein concentration.
- Solution:
 - Measure absorbance at multiple wavelengths: More complex calculations that account for the absorbance of contaminants can provide a more accurate estimation.
 - Use a protein assay that is not based on UV absorbance: The Bradford, BCA, or Lowry assays (with appropriate controls) are suitable alternatives.
 - Perform sample cleanup: Remove the Glycyl-L-tyrosine from your sample prior to measurement using the protocols provided below.

Issue 3: Unexpected results in an enzyme activity assay.

- Cause: Glycyl-L-tyrosine may be acting as a substrate or an inhibitor of your enzyme. This is particularly relevant for proteases and peptidases. The inhibitory effect can be pH-dependent.
- Solution:
 - Run control experiments: Test the effect of Glycyl-L-tyrosine on your enzyme activity in the absence of your substrate of interest.
 - Optimize assay pH: If the interference is pH-dependent, adjusting the pH of your assay buffer may mitigate the issue.

- Remove Glycyl-L-tyrosine: Use a sample cleanup method to eliminate the dipeptide from your sample before performing the enzyme assay.

Quantitative Data

Table 1: UV Absorbance Properties of Glycyl-L-tyrosylglycine (a close analog of Glycyl-L-tyrosine)

| Wavelength (nm) | Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$) |
|-----------------|---|
| 275.5 | 1500 |
| 280 | ~1400 (estimated) |
| 288 | ~1000 (estimated) |

Data is for Glycyl-L-tyrosylglycine in 6.0 M guanidine hydrochloride, which serves as a reasonable approximation for Glycyl-L-tyrosine.

Experimental Protocols

Protocol 1: Removal of Glycyl-L-tyrosine using Trichloroacetic Acid (TCA) Precipitation

This method precipitates proteins from the solution, leaving small molecules like Glycyl-L-tyrosine in the supernatant.

Materials:

- Trichloroacetic acid (TCA) solution (100% w/v)
- Ice-cold acetone
- Microcentrifuge
- Appropriate buffer for resuspending the protein pellet

Procedure:

- To your protein sample, add 100% TCA to a final concentration of 10-20%.
- Vortex briefly to mix.
- Incubate on ice for 30 minutes to precipitate the proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully decant the supernatant, which contains the Glycyl-L-tyrosine.
- Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuging again at 14,000 x g for 5 minutes at 4°C.
- Repeat the acetone wash.
- Air-dry the pellet to remove any residual acetone.
- Resuspend the protein pellet in a suitable buffer for your downstream assay.

Protocol 2: Removal of Glycyl-L-tyrosine using Buffer Exchange with Spin Columns

This method uses size-exclusion chromatography to separate larger proteins from smaller molecules like Glycyl-L-tyrosine.

Materials:

- Commercially available desalting spin columns with an appropriate molecular weight cutoff (e.g., >5 kDa).
- Equilibration buffer (the buffer you want your protein to be in for the assay).
- Microcentrifuge.

Procedure:

- Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

- Equilibrate the column by adding your desired buffer and centrifuging. Repeat this step 2-3 times to ensure complete buffer exchange.
- Add your protein sample containing Glycyl-L-tyrosine to the top of the resin bed.
- Centrifuge the column according to the manufacturer's protocol. The larger proteins will pass through the column, while the smaller Glycyl-L-tyrosine molecules will be retained in the resin.
- The collected flow-through contains your protein in the new buffer, free of Glycyl-L-tyrosine.

Visualizations



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References

- 1. Comparison of L-tyrosine containing dipeptides reveals maximum ATP availability for L-prolyl-L-tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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